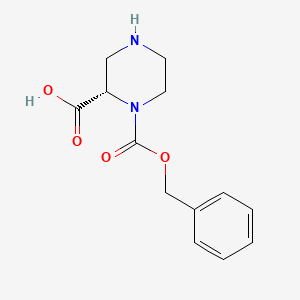

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S)-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4/c16-12(17)11-8-14-6-7-15(11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIDRYXLYCWVSP-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H](CN1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654226 | |

| Record name | (2S)-1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217437-93-8 | |

| Record name | (2S)-1-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid typically involves the chiral resolution of racemic piperazine-2-carboxamide. This can be achieved using a semipurified aminopeptidase from Aspergillus oryzae (LAP2), which selectively hydrolyzes one enantiomer, leaving the desired (S)-enantiomer . The reaction conditions often involve mild temperatures and aqueous environments to maintain enzyme activity.

Industrial Production Methods

In industrial settings, the immobilization of the enzyme on methacrylic resins allows for repeated use and continuous flow processes. This method significantly increases productivity and enables the continuous operation of the reaction for extended periods without affecting yield .

Chemical Reactions Analysis

Types of Reactions

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the carboxylic acid group.

Substitution: Nucleophilic substitution reactions are common, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.

Scientific Research Applications

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is employed in the study of enzyme-substrate interactions due to its chiral nature.

Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. The chiral nature of the compound allows it to selectively bind to certain active sites, influencing the activity of the enzyme and the overall biochemical pathway .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variants and Their Properties

The following table summarizes critical differences between (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid and its analogs:

Protecting Group Strategies

- Cbz vs. Boc: The benzyloxycarbonyl (Cbz) group in the target compound is stable under basic conditions but removable via hydrogenolysis. In contrast, tert-butoxycarbonyl (Boc)-protected analogs (e.g., CAS 138775-02-7) are cleaved under acidic conditions, enabling sequential deprotection in multi-step syntheses .

- Dual Protection : Compounds like (S)-1-((Benzyloxy)carbonyl)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 138775-02-7) allow orthogonal protection, critical for peptide coupling without side reactions .

Enantiomeric Effects

- The (R)-enantiomer of 4-((Benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 138775-03-8) exhibits distinct stereochemical interactions in enzyme binding. For example, (R)-configurations may reduce potency against SARS-CoV-2 Mpro compared to (S)-forms .

Ester vs. Carboxylic Acid Derivatives

- Methyl ester analogs (e.g., CAS 314741-63-4) show increased logP values (≈1.5 vs. ≈0.5 for the carboxylic acid), enhancing bioavailability but requiring hydrolysis for activation .

Biological Activity

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid is a chiral compound that has garnered attention in biochemical and medicinal research due to its unique structural properties and biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and comparisons with related compounds.

Chemical Structure and Properties

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid features a piperazine ring substituted with benzyloxy and carboxylic acid groups. Its chiral nature allows for specific interactions with biological targets, making it a valuable compound in drug design and synthesis.

The mechanism of action of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid primarily involves its interaction with various enzymes and receptors. The compound can selectively bind to active sites due to its chirality, influencing enzyme activity and biochemical pathways. This selectivity is crucial for its potential therapeutic applications.

Biological Activities

Research indicates that (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid exhibits several significant biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be pivotal in developing treatments for diseases such as cancer and tuberculosis .

- Anticancer Properties : In vitro studies have shown that derivatives of this compound may induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .

- Neuropharmacological Effects : The compound has been explored for its role in modulating neurotransmitter systems, which could lead to advancements in treating central nervous system disorders.

Applications in Research

(S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid serves as an important building block in the synthesis of various pharmaceutical agents. Its applications include:

- Drug Development : It is used as a precursor in the synthesis of beta-lactam antibiotics and other therapeutic agents .

- Biochemical Research : The compound is employed to study enzyme-substrate interactions, contributing to the understanding of biochemical pathways.

Comparative Analysis

To understand the uniqueness of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| (R)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid | Chiral counterpart | Different enzyme interactions | Opposite chirality affects binding |

| Piperazine-2-carboxylic acid | Non-chiral version | Limited biological activity | Lacks chiral specificity |

| N-Benzyloxycarbonyl-piperazine | Related structure | Similar functional groups | Absence of carboxylic acid moiety |

The chiral nature of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid imparts specific interactions not observed in its racemic or non-chiral counterparts, enhancing its potential for targeted drug design.

Case Studies

Several studies have highlighted the biological activity of (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid:

- Anticancer Research : A study demonstrated that derivatives of this compound exhibited cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

- Enzyme Interaction Studies : Research focused on the compound's role in inhibiting enzymes involved in drug metabolism, indicating its potential as a modulator in pharmacokinetics .

- Neuropharmacology : Investigations into the compound's effects on cholinesterase inhibitors revealed promising results for treating Alzheimer's disease by improving neurotransmitter availability .

Q & A

Q. What are the common synthetic routes for (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid, and how do protecting groups influence the process?

The synthesis typically involves multi-step protection/deprotection strategies. Starting with piperazine-2-carboxylic acid, the benzyloxycarbonyl (Cbz) group is introduced to protect the amine, often via reaction with benzyl chloroformate under basic conditions. The Boc (tert-butoxycarbonyl) group may also be used for orthogonal protection of secondary amines. For example, dual protection (e.g., Fmoc and Boc) allows selective deactivation during peptide synthesis . Key intermediates include (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid and (S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl) derivatives, which are purified using column chromatography and characterized via NMR and HPLC .

Q. How is the enantiomeric purity of this compound validated in synthetic workflows?

Chiral HPLC or supercritical fluid chromatography (SFC) is employed to assess enantiomeric excess (ee). For instance, SFC with chiral stationary phases (e.g., cellulose-based columns) can resolve (S) and (R) configurations. Additionally, optical rotation ([α]D) measurements and X-ray crystallography (if single crystals are obtainable) confirm stereochemical integrity .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with piperazine ring protons typically resonating between δ 3.0–4.5 ppm.

- FTIR : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H bonds (broad ~2500–3300 cm⁻¹).

- HRMS : Validates molecular weight (e.g., [M+H]+ expected for C₁₄H₁₆N₂O₄: 283.1 g/mol) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution or hydrolysis reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites of nucleophilic attack. For example, the chloroacetyl group in analogs exhibits low LUMO energy, making it susceptible to nucleophilic substitution. Natural Bond Orbital (NBO) analysis further evaluates charge distribution, while Molecular Electrostatic Potential (MESP) maps highlight electrophilic regions .

Q. What strategies resolve contradictions in biological activity data for piperazine-carboxylic acid derivatives?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from stereochemical impurities or assay conditions. Solutions include:

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

As a linker or scaffold, it connects E3 ligase ligands to target protein binders. The carboxylic acid moiety enables conjugation via amide coupling, while the piperazine ring enhances solubility. For example, (S)-1-((Benzyloxy)carbonyl)piperazine-2-carboxylic acid was used in a 160-member library for SARS-CoV-2 Mpro inhibitors, achieving >90% purity via LC-MS .

Q. What are the challenges in solid-phase synthesis of libraries derived from this scaffold?

Key issues include:

- Coupling Efficiency : Steric hindrance from the Cbz group reduces reaction yields. Pre-activation with HATU/DIPEA improves acylation.

- Cleavage Conditions : TFA may prematurely remove acid-labile groups. Mild cleavage (e.g., 20% piperidine in DMF) preserves integrity .

Methodological Considerations

Q. How to optimize reaction conditions for introducing the benzyloxycarbonyl group?

- Solvent Choice : DCM or THF minimizes side reactions.

- Base : Use Et₃N or DIEA to scavenge HCl generated during Cbz protection.

- Temperature : Room temperature avoids decomposition of labile intermediates .

Q. What analytical workflows ensure batch-to-batch consistency in large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.